(6S,7R)-3-(Carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
(6S,7R)-3-(Carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Cefuroxime is a semisynthetic, broad-spectrum, beta-lactamase-resistant, second-generation cephalosporin with antibacterial activity. Cefuroxime binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Cefuroxime, also known as zinacef or sharox, belongs to the class of organic compounds known as cephalosporin 3'-carbamates. These are cephalosporins that are substituted at the 3'-position by a carbamate group. Cefuroxime is a drug which is used for the treatment of many different types of bacterial infections such as bronchitis, sinusitis, tonsillitis, ear infections, skin infections, gonorrhea, and urinary tract infections. Cefuroxime exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Cefuroxime has been detected in multiple biofluids, such as urine and blood. Within the cell, cefuroxime is primarily located in the cytoplasm and membrane (predicted from logP).
Cefuroxime is a 3-(carbamoyloxymethyl)cephalosporin compound having a 7-(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido side chain. It has a role as a drug allergen. It is a 3-(carbamoyloxymethyl)cephalosporin, a member of furans and an oxime O-ether.
Cefuroxime, also known as zinacef or sharox, belongs to the class of organic compounds known as cephalosporin 3'-carbamates. These are cephalosporins that are substituted at the 3'-position by a carbamate group. Cefuroxime is a drug which is used for the treatment of many different types of bacterial infections such as bronchitis, sinusitis, tonsillitis, ear infections, skin infections, gonorrhea, and urinary tract infections. Cefuroxime exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Cefuroxime has been detected in multiple biofluids, such as urine and blood. Within the cell, cefuroxime is primarily located in the cytoplasm and membrane (predicted from logP).
Cefuroxime is a 3-(carbamoyloxymethyl)cephalosporin compound having a 7-(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido side chain. It has a role as a drug allergen. It is a 3-(carbamoyloxymethyl)cephalosporin, a member of furans and an oxime O-ether.
Brand Name:
Vulcanchem
CAS No.:
55268-75-2
VCID:
VC0034974
InChI:
InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9-
SMILES:
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O
Molecular Formula:
C16H16N4O8S
Molecular Weight:
424.4 g/mol
(6S,7R)-3-(Carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
CAS No.: 55268-75-2
Main Products
VCID: VC0034974
Molecular Formula: C16H16N4O8S
Molecular Weight: 424.4 g/mol
CAS No. | 55268-75-2 |
---|---|
Product Name | (6S,7R)-3-(Carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Molecular Formula | C16H16N4O8S |
Molecular Weight | 424.4 g/mol |
IUPAC Name | 3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9- |
Standard InChIKey | JFPVXVDWJQMJEE-SWWZKJRFSA-N |
Isomeric SMILES | CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O |
SMILES | CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O |
Canonical SMILES | CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O |
Melting Point | 218-225 °C 218-225°C |
Physical Description | Solid |
Description | Cefuroxime is a semisynthetic, broad-spectrum, beta-lactamase-resistant, second-generation cephalosporin with antibacterial activity. Cefuroxime binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Cefuroxime, also known as zinacef or sharox, belongs to the class of organic compounds known as cephalosporin 3'-carbamates. These are cephalosporins that are substituted at the 3'-position by a carbamate group. Cefuroxime is a drug which is used for the treatment of many different types of bacterial infections such as bronchitis, sinusitis, tonsillitis, ear infections, skin infections, gonorrhea, and urinary tract infections. Cefuroxime exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Cefuroxime has been detected in multiple biofluids, such as urine and blood. Within the cell, cefuroxime is primarily located in the cytoplasm and membrane (predicted from logP). Cefuroxime is a 3-(carbamoyloxymethyl)cephalosporin compound having a 7-(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido side chain. It has a role as a drug allergen. It is a 3-(carbamoyloxymethyl)cephalosporin, a member of furans and an oxime O-ether. |
Solubility | Freely soluble as sodium salt (145 mg/L) 2.84e-01 g/L |
Synonyms | cefaloxime;cefuroxim;ethyl)-7-((2-furanyl(methyoxyimino)acetyl)amino)-8-oxo-,(6r-(6-alpha,7-beta(z;(6r-(6alpha,7beta(z)))-3-(((aminocarbonyl)oxy)methyl)-7-((2-furanyl(methoxyimino)a cetyl)-amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic |
Reference | 1: Bertholee D, ter Horst PG, Hijmering ML, Spanjersberg AJ, Hospes W, Wilffert B. Blood concentrations of cefuroxime in cardiopulmonary bypass surgery. Int J Clin Pharm. 2013 Oct;35(5):798-804. doi: 10.1007/s11096-013-9810-z. Epub 2013 Jun 21. PubMed PMID: 23794078. 2: Christiansen IS, Krøigaard M, Mosbech H, Skov PS, Poulsen LK, Garvey LH. Clinical and diagnostic features of perioperative hypersensitivity to cefuroxime. Clin Exp Allergy. 2015 Apr;45(4):807-14. doi: 10.1111/cea.12455. PubMed PMID: 25395022. 3: Promelle V, Jany B, Drimbea A, Jezraoui P, Milazzo S. Tolerability of intracameral cefuroxime during cataract surgery in case of penicillin allergy. J Fr Ophtalmol. 2015 Apr;38(4):283-7. doi: 10.1016/j.jfo.2014.11.005. Epub 2015 Apr 1. PubMed PMID: 25840617. 4: Kulapina OI, Mikhailova MS. [Study on pharmacokinetics of cefuroxime by dynamics of its distribution in oral fluid of patients with sinusitis]. Antibiot Khimioter. 2014;59(9-10):29-32. Russian. PubMed PMID: 25975113. 5: Bookstaver DA, Bland CM, Woodberry MW, Mansell KB. Correlation of cefpodoxime susceptibility with cephalothin and cefuroxime for urinary tract isolates. J Med Microbiol. 2014 Feb;63(Pt 2):218-21. doi: 10.1099/jmm.0.063040-0. Epub 2013 Nov 8. PubMed PMID: 24214230. 6: Myneni J, Desai SP, Jayamanne DG. Reduction in postoperative endophthalmitis with intracameral cefuroxime. J Hosp Infect. 2013 Aug;84(4):326-8. doi: 10.1016/j.jhin.2013.05.009. Epub 2013 Jul 5. PubMed PMID: 23834989. 7: Rodríguez-Caravaca G, García-Sáenz MC, Villar-Del-Campo MC, Andrés-Alba Y, Arias-Puente A. Incidence of endophthalmitis and impact of prophylaxis with cefuroxime on cataract surgery. J Cataract Refract Surg. 2013 Sep;39(9):1399-403. doi: 10.1016/j.jcrs.2013.03.031. Epub 2013 Jun 29. PubMed PMID: 23820306. |
PubChem Compound | 5353516 |
Last Modified | Dec 23 2021 |
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